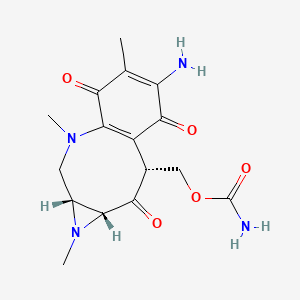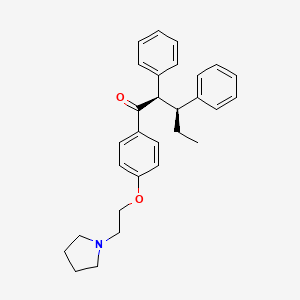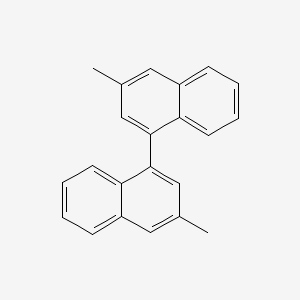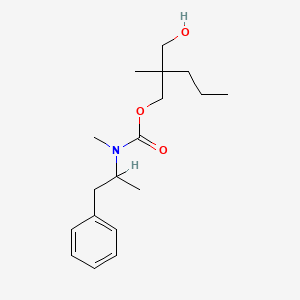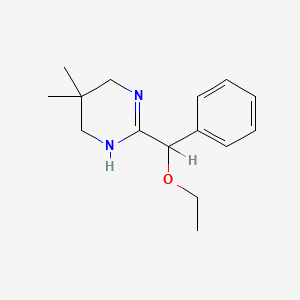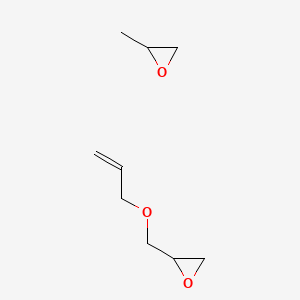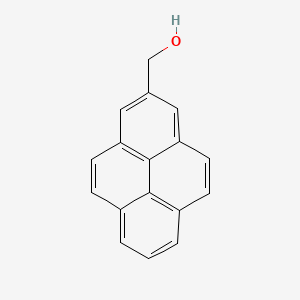
2-Pyrenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrenemethanol is an organic compound with the molecular formula C17H12O It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties
準備方法
Synthetic Routes and Reaction Conditions: 2-Pyrenemethanol can be synthesized from 4,5,9,10-tetrahydropyrene. The synthesis involves bromination of 4,5,9,10-tetrahydropyrene followed by a reaction with sodium bicarbonate and borane in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of pyrene as a starting material, which undergoes functionalization through various chemical reactions such as bromination and reduction.
化学反応の分析
Types of Reactions: 2-Pyrenemethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyrene carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene derivatives with different functional groups.
Substitution: It can participate in substitution reactions to form various pyrene-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrene carboxylic acid.
Reduction: Pyrene derivatives with hydroxyl or alkyl groups.
Substitution: Halogenated pyrene compounds.
科学的研究の応用
2-Pyrenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It plays a role in the study of molecular recognition and DNA interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 2-Pyrenemethanol involves its ability to intercalate into DNA structures, thereby affecting the stability and function of the DNA. This intercalation is driven by π-π stacking interactions between the pyrene moiety and the nucleobases of DNA. Additionally, it can act as a fluorescent probe, allowing for the visualization of molecular interactions and processes .
類似化合物との比較
- 1-Pyrenemethanol
- 1-Pyrenebutanol
- 1-Pyrenecarboxaldehyde
- 1-Pyrenemethylamine hydrochloride
- 1-Pyrenebutyric acid
Comparison: 2-Pyrenemethanol is unique due to its specific position of the hydroxymethyl group on the pyrene ring, which influences its reactivity and interaction with other molecules. Compared to 1-Pyrenemethanol, this compound may exhibit different electronic properties and binding affinities, making it suitable for distinct applications in molecular recognition and materials science .
特性
CAS番号 |
24471-48-5 |
|---|---|
分子式 |
C17H12O |
分子量 |
232.28 g/mol |
IUPAC名 |
pyren-2-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9,18H,10H2 |
InChIキー |
XIKICBSLAFJTDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CO)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


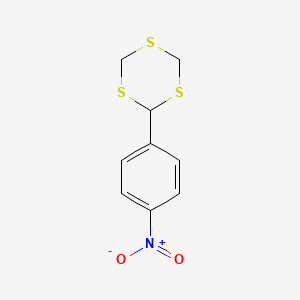
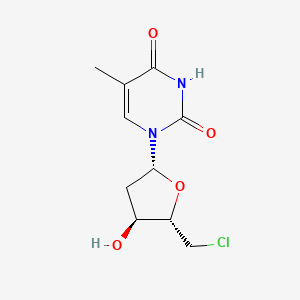
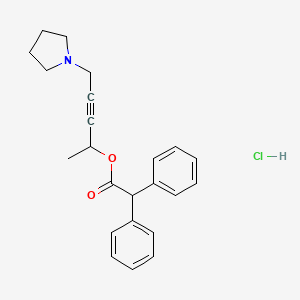
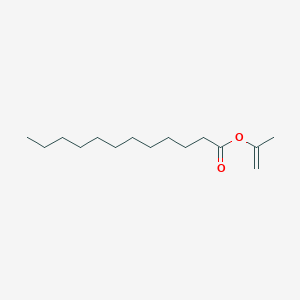
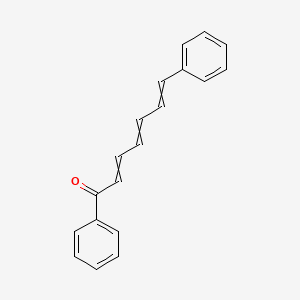
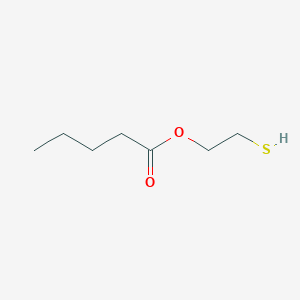
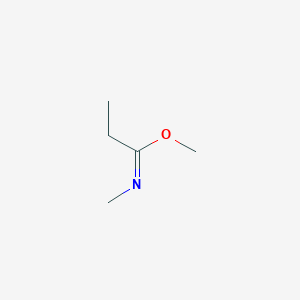
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
